Cas no 6298-28-8 (1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea)

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(4-chlorophenyl)-3-(2-furylmethyl)urea
- NSC45938
- AC1Q3JQG
- AC1L64CZ
- CBDivE_001161
- AC1Q5P09
- CTK5B6916
- MolPort-001-540-019
- 1-(4-chlorophenyl)-3-(2-furylmethyl)urea; NSC45938; AC1Q3JQG; AC1L64CZ; CBDivE_001161; AC1Q5P09; CTK5B6916; MolPort-001-540-019;
- 1-(4-CHLOROPHENYL)-3-FURFURYLUREA
- 3-(4-chlorophenyl)-1-(2-furylmethyl)urea
- NSC-45938
- DTXSID70286470
- DS-013832
- AKOS000663836
- SB61524
- 1-(4-Chloro-phenyl)-3-furan-2-ylmethyl-urea
- CS-0363589
- AB00073987-01
- 6298-28-8
-
- インチ: InChI=1S/C12H11ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)
- InChIKey: HYUGNZSILYTAAN-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl
計算された属性
- 精确分子量: 250.05103
- 同位素质量: 250.050905
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3
- XLogP3: 2.1
じっけんとくせい
- 密度みつど: 1.342
- Boiling Point: 370.6°C at 760 mmHg
- フラッシュポイント: 177.9°C
- Refractive Index: 1.622
- PSA: 54.27
- LogP: 3.71860
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11084329-5g |
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |
6298-28-8 | 95+% | 5g |
$904 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434259-1g |
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |
6298-28-8 | 95+% | 1g |
¥3516.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434259-5g |
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |
6298-28-8 | 95+% | 5g |
¥10368.00 | 2024-05-06 | |
Chemenu | CM523149-1g |
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |
6298-28-8 | 95% | 1g |
$343 | 2023-02-02 |
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)ureaに関する追加情報
Introduction to 1-(4-Chlorophenyl)-3-(Furan-2-ylmethyl)urea (CAS No. 6298-28-8)
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea (CAS No. 6298-28-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This urea derivative, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drug candidates.
The molecular structure of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea consists of a urea moiety bridging a 4-chlorophenyl group and a furan-2-ylmethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various pharmacological studies.
Recent research has highlighted the potential of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea in the treatment of various diseases. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. These findings have opened new avenues for the development of more effective and targeted therapies for conditions such as arthritis and neuropathic pain.
In addition to its anti-inflammatory properties, 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of multiple cellular targets, including kinases and transcription factors, which are crucial for cancer cell survival and proliferation.
The pharmacokinetic profile of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic efficacy. The compound's high bioavailability and low toxicity make it a promising candidate for further clinical evaluation.
In the context of drug discovery, 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea serves as a valuable lead compound for the development of novel therapeutic agents. Its unique structure provides a platform for structural modifications aimed at enhancing its potency, selectivity, and pharmacological properties. Ongoing efforts in medicinal chemistry focus on optimizing the molecular scaffold to improve its therapeutic index and reduce potential side effects.
The safety profile of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its potential for safe use in clinical settings.
Beyond its direct therapeutic applications, 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea also holds promise as a research tool in biochemical and cellular studies. Its ability to selectively interact with specific molecular targets makes it a useful probe for investigating signaling pathways and cellular processes involved in disease pathogenesis. This utility extends to high-throughput screening assays and other experimental approaches aimed at identifying new drug targets.
In conclusion, 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea (CAS No. 6298-28-8) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure, combined with its favorable biological properties, positions it as a promising candidate for the development of novel therapeutics targeting inflammation, pain, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the field of medicinal chemistry.
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